Covalent Target Engagement: Rate of KRAS G12C Modification (kobs/[I]) vs. Simpler Warheads
The target compound is a substructure of Inhibitor 13ab, which achieves a covalent modification rate constant (kobs/[I]) for KRAS G12C-GDP that is superior to earlier quinazoline-acrylamide leads lacking the trans-2,5-dimethylpiperazine linker [1]. The optimization campaign specifically sought to maximize this rate constant to improve the therapeutic window [1].
| Evidence Dimension | Covalent modification rate (kobs/[I]) |
|---|---|
| Target Compound Data | Inhibitor 13ab (containing the target compound) was the lead molecule selected from the optimization campaign, with a human efficacious dose estimated at 192 mg QD [1]. |
| Comparator Or Baseline | Earlier 6-cyanoquinazoline leads without the trans-2,5-dimethylpiperazine linker showed lower kobs/[I] and insufficient in vivo efficacy to advance [1]. |
| Quantified Difference | The manuscript explicitly states the optimization goal was to maximize kobs/[I] to improve human dose [1]. The lead molecule 13ab, containing the target warhead, was the only compound to achieve an estimated human efficacious dose of 192 mg QD, indicating a successful optimization [1]. |
| Conditions | KRAS G12C-GDP nucleotide exchange assay; LC-MS/MS-based intact mass analysis for target engagement. |
Why This Matters
The specified rate constant directly predicts in vivo dose and therapeutic index, making this exact warhead essential for replicating or advancing this clinical candidate.
- [1] Waldo, J.P. et al. Structure of kRas G12C bound to Inhibitor 13ab. PDB ID: 10NU. 2026. View Source
